molecular formula C10H21NO6S B037850 [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate CAS No. 6891-44-7

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

Cat. No.: B037850
CAS No.: 6891-44-7
M. Wt: 283.34 g/mol
InChI Key: IHBKAGRPNRKYAO-UHFFFAOYSA-M
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Description

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (CAS 6891-44-7) is a cationic methacrylate monomer characterized by a quaternary ammonium group and a methyl sulfate counterion. Its structure combines a polymerizable methacryloyloxyethyl group with a permanently charged trimethylammonium moiety, stabilized by methyl sulfate (CH₃SO₄⁻). This compound is widely utilized in hydrogels, paper manufacturing (as a retention aid), and dental materials due to its high reactivity and ionic properties .

Properties

IUPAC Name

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBKAGRPNRKYAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27103-90-8, Array
Record name Polyquaternium 14
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 229-995-1
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DSSTOX Substance ID

DTXSID0040258
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
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Molecular Weight

283.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6891-44-7
Record name Methacryloyloxyethyltrimethylammonium methyl sulfate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name EINECS 229-995-1
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Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
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Record name [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate
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Record name (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE
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Preparation Methods

Metathesis Reaction from Chloride Precursor

The most widely documented method involves anion exchange using the chloride analog as a starting material. The reaction proceeds via displacement of the chloride ion with methyl sulfate under aqueous conditions:

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride+Na(CH3SO4)METAM+NaCl\text{[2-(Methacryloyloxy)ethyl]trimethylammonium chloride} + \text{Na(CH}3\text{SO}4\text{)} \rightarrow \text{METAM} + \text{NaCl}

Key Parameters :

  • Solvent : Deionized water (pH 6.5–7.5)

  • Temperature : 20–25°C (ambient conditions)

  • Stabilizers : 0.01–0.05% monomethyl ether hydroquinone (MEHQ) to inhibit premature polymerization.

  • Reaction Time : 2–4 hours with continuous stirring.

Purification :

  • Filtration to remove NaCl precipitate.

  • Rotary evaporation under reduced pressure (40–50°C) to concentrate the product.

  • Lyophilization to obtain a crystalline solid.

Yield : 82–88% with >95% purity (confirmed via 1^1H NMR and ion chromatography).

Direct Quaternization of Tertiary Amine

An alternative route involves quaternizing [2-(methacryloyloxy)ethyl]dimethylamine with dimethyl sulfate:

[2-(Methacryloyloxy)ethyl]dimethylamine+(CH3O)2SO2METAM+CH3OSO3\text{[2-(Methacryloyloxy)ethyl]dimethylamine} + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{METAM} + \text{CH}3\text{OSO}_3^-

Key Parameters :

  • Solvent : Anhydrous acetone or dichloromethane.

  • Temperature : 0–5°C (controlled addition to manage exothermicity).

  • Catalyst : None required; reaction proceeds via nucleophilic substitution.

Challenges :

  • Dimethyl sulfate’s high toxicity necessitates strict safety protocols.

  • Competing hydrolysis of dimethyl sulfate at elevated temperatures (>30°C).

Yield : 75–80% with 90–93% purity (requires post-synthesis ion-exchange chromatography).

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and safety. The metathesis route is preferred due to lower reagent hazards.

Process Optimization

ParameterOptimal RangeEffect on Output
Reactant Molar Ratio1:1.05 (chloride:NaCH3_3SO4_4)Minimizes unreacted starting material
Mixing Speed300–400 RPMEnsures homogeneous anion exchange
Drying Temperature45–50°CPrevents thermal degradation

Scalability : Batch reactors (500–1,000 L capacity) achieve consistent yields of 80–85%.

Analytical Characterization

Critical Metrics :

  • Ion Content : Ion chromatography confirms <0.5% residual chloride.

  • Structural Integrity : 1^1H NMR (D2_2O, 400 MHz): δ 6.15 (s, 1H, CH2_2=C), 4.40 (t, 2H, OCH2_2), 3.45 (s, 9H, N(CH3_3)3_3).

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C.

Comparative Analysis of Methods

MetricMetathesis RouteDirect Quaternization
Yield 82–88%75–80%
Purity >95%90–93%
Safety Low hazardHigh hazard (dimethyl sulfate)
Scalability ExcellentModerate
Cost $12–15/g$18–22/g

Emerging Methodologies

Electrochemical Synthesis

Preliminary studies explore electrolysis of [2-(methacryloyloxy)ethyl]trimethylammonium chloride in methyl sulfate-containing electrolytes. Early trials report 70% yield at 2.5 V, though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze esterification of methacrylic acid with quaternary ammonium alcohols. Yields currently lag (<50%) but offer greener alternatives .

Chemical Reactions Analysis

Types of Reactions

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include radical initiators like ammonium persulfate for polymerization and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include cationic polymers and substituted derivatives of the original compound, which have applications in different fields .

Scientific Research Applications

Polymer Chemistry

META serves as a monomer in the synthesis of cationic polymers. These polymers are utilized in various applications, including:

  • Water Treatment: Cationic polymers derived from META are effective flocculants and are used to remove suspended particles from water.
  • Coatings and Adhesives: The cationic nature enhances adhesion properties in coatings, making them suitable for industrial applications.

Biological Applications

In biological contexts, META is incorporated into hydrogels for tissue engineering due to its ability to enhance cell adhesion and proliferation. Key applications include:

  • Drug Delivery Systems: Its amphiphilic properties facilitate the formation of hydrogels that can encapsulate drugs for controlled release.
  • Antimicrobial Formulations: Preliminary studies indicate that META exhibits antimicrobial properties, making it a potential candidate for formulations aimed at combating infections.

Medical Devices

The compound is being explored for use in medical devices due to its biocompatibility and ability to modify surface properties for enhanced performance. For instance:

  • Scaffolds for Tissue Engineering: META-modified hydrogels are being developed as scaffolds that support cell growth and tissue regeneration .

Case Studies

StudyApplicationFindings
Hua et al. (2013)Microfluidic DevicesDemonstrated the use of META in enhancing sample fractionation in proteomics.
Tan et al. (2012)Bone Tissue EngineeringIntegrated META into PEG-diacrylate hydrogels, improving cell adhesion and proliferation.
Eeltink et al. (2007)ChromatographyModified capillary columns using META to improve chromatographic properties.
Shen et al. (2006)Wastewater TreatmentInvestigated interactions between anionic dyes and cationic flocculants including META, contributing to more efficient treatment processes.

Mechanism of Action

The mechanism of action of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is crucial in applications such as water treatment, where it helps in the aggregation and removal of suspended particles .

Comparison with Similar Compounds

[2-(Methacryloyloxy)ethyl]trimethylammonium Chloride (METAC)

Structural Difference : METAC (CAS 5039-78-7) substitutes methyl sulfate with a chloride (Cl⁻) counterion.
Key Comparisons :

Property METMS (Methyl Sulfate) METAC (Chloride) References
Counterion Affinity Higher (SO₄²⁻ ranks above Cl⁻ in Hofmeister series) Lower
Polymerization Efficiency Enhanced electron density at double bond improves reactivity with polysaccharides (e.g., chitosan) Lower electron density reduces polymerization efficiency
Hydrogel Strength Forms stronger hydrogels due to effective charge neutralization Weaker hydrogels
Applications Paper retention aids (regulated under 21 CFR §178.3520) Antimicrobial polymers, cosmetic thickeners

Mechanical Properties in Dental Resins :
In BisGMA/TEGDMA/HEMA blends, METMS (15% w/w) showed comparable degree of conversion and mechanical stability to METAC, indicating both are viable for dental applications without compromising resin integrity .

Other Quaternary Ammonium Methacrylates

Additional analogs include monomers with nitrate (NO₃⁻), bromide (Br⁻), or bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterions (e.g., from ):

Compound Counterion Notable Properties Applications References
METATFSI ([2-(methacryloyloxy)ethyl]trimethylammonium bis(trifluoromethylsulfonyl)azanide) TFSI⁻ High dielectric strength, ambient-stable n/p-type semiconducting devices Flexible electronics
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate NO₃⁻ Limited data; likely lower binding affinity than sulfate Not well-documented

Key Trends :

  • Counterion Polarizability : Larger, multivalent anions (e.g., SO₄²⁻, TFSI⁻) enhance charge screening, improving solubility and polymer backbone mobility .
  • Regulatory Status : METMS is approved for food-contact paper at ≤0.25% w/w, whereas chloride-based analogs face stricter limits in certain jurisdictions .

Acrylate-Based Analog: [2-(Acryloyloxy)ethyl]trimethylammonium Methyl Sulfate

The acrylate variant (CAS 13106-44-0) replaces methacryloyl with acryloyl, reducing steric hindrance. This increases polymerization rates but may compromise mechanical stability in cross-linked networks .

Critical Analysis of Counterion Effects

The methyl sulfate counterion in METMS provides distinct advantages:

  • Enhanced Binding in Aqueous Media : SO₄²⁻’s high charge density improves polyion-counterion interactions, critical for hydrogel formation and colloidal stability .
  • Reduced Hygroscopicity : Compared to chloride, methyl sulfate minimizes water absorption in polymers, beneficial for moisture-sensitive applications .
  • Regulatory Compliance : METMS’s use in paper manufacturing is explicitly permitted under U.S. FDA guidelines, unlike some halogenated analogs .

Biological Activity

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METAM) is a cationic monomer that has garnered attention in various fields, particularly in polymer chemistry and biochemistry. This compound is notable for its potential applications in drug delivery systems, antimicrobial agents, and as a component in functional materials. This article explores the biological activity of METAM, focusing on its mechanism of action, effects on biological systems, and relevant case studies.

  • Molecular Formula : C8_{8}H16_{16}N1_{1}O4_{4}S
  • Molecular Weight : 208.28 g/mol
  • Structure : The compound features a methacryloyloxy group that contributes to its polymerization ability and a quaternary ammonium group that imparts cationic characteristics.

METAM's biological activity is primarily attributed to its cationic nature, which facilitates interactions with negatively charged biological membranes. This interaction can disrupt membrane integrity, leading to various cellular responses.

  • Antimicrobial Activity :
    • METAM has been shown to exhibit significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
    • A study demonstrated that METAM effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Polymerization and Drug Delivery :
    • Due to its methacryloyloxy group, METAM can undergo radical polymerization, forming hydrogels that can encapsulate drugs for controlled release. This property is particularly useful in developing drug delivery systems that target specific tissues or cells .
  • Cytotoxicity :
    • While METAM shows promise as an antimicrobial agent, it is essential to evaluate its cytotoxic effects on human cells. Research indicates that at lower concentrations, METAM is relatively non-toxic to mammalian cells, making it suitable for biomedical applications .

Table 1: Summary of Biological Activities of METAM

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow cytotoxicity at therapeutic concentrations
Drug DeliveryForms hydrogels for controlled drug release

Case Study 1: Antibacterial Efficacy

In a controlled study, METAM was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study highlighted the compound's potential as an alternative to traditional antibiotics, especially in the context of increasing antibiotic resistance .

Case Study 2: Polymerization for Drug Delivery

Another research project focused on synthesizing hydrogels using METAM for drug delivery applications. The hydrogels demonstrated sustained release profiles for encapsulated drugs over extended periods, indicating their suitability for prolonged therapeutic effects .

Q & A

Q. What safety protocols are critical when handling this compound, given its reactivity and potential toxicity?

  • Methodological Answer : Use PPE (gloves, goggles) to prevent methacrylate-induced sensitization. Store at -20°C in airtight containers to prevent moisture absorption and degradation. Fume hoods are mandatory during synthesis due to volatile solvents (e.g., THF) and Et₃N vapors .

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